N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine

Purification Formulation Analytical Chemistry

N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine (CAS 626216-21-5) is a member of the N-substituted ethylenediamine class, featuring a thiophen-2-ylmethyl moiety on the N' nitrogen and geminal dimethyl groups on the N nitrogen. This unsymmetrical diamine ligand, with the molecular formula C₉H₁₆N₂S and a molecular weight of 184.31 g/mol, is available from commercial vendors at standard purities of 95% and 98%.

Molecular Formula C9H16N2S
Molecular Weight 184.3
CAS No. 626216-21-5
Cat. No. B2854936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine
CAS626216-21-5
Molecular FormulaC9H16N2S
Molecular Weight184.3
Structural Identifiers
SMILESCN(C)CCNCC1=CC=CS1
InChIInChI=1S/C9H16N2S/c1-11(2)6-5-10-8-9-4-3-7-12-9/h3-4,7,10H,5-6,8H2,1-2H3
InChIKeyPDADLYSGRUBJJI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine CAS 626216-21-5: Procurement-Ready N2-Thiophenyl Ethylenediamine Building Block


N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine (CAS 626216-21-5) is a member of the N-substituted ethylenediamine class, featuring a thiophen-2-ylmethyl moiety on the N' nitrogen and geminal dimethyl groups on the N nitrogen . This unsymmetrical diamine ligand, with the molecular formula C₉H₁₆N₂S and a molecular weight of 184.31 g/mol, is available from commercial vendors at standard purities of 95% and 98% . It is primarily utilized as a versatile building block in coordination chemistry and catalysis research, where its unique N/S-donor set can stabilize metal complexes .

Why N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine (CAS 626216-21-5) Cannot Be Substituted with Other Ethylenediamines


The assumption that any N-substituted ethylenediamine is interchangeable is unsupported by chemical and safety data. N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine presents a unique combination of properties that differentiate it from close structural analogs. Its specific substitution pattern on the ethylenediamine backbone dictates its physicochemical properties, such as boiling point and density . More critically, its safety profile is distinct; it is officially classified as an acute oral toxin (Category 4) and skin irritant (Category 2), a hazard profile that cannot be assumed for all ethylenediamine derivatives . Furthermore, its unique N/S-donor set imparts distinct coordination chemistry, which is fundamental to its use as a ligand, differentiating it from ligands lacking either the thiophene sulfur or the dimethylamine motif . Generic substitution therefore poses risks to experimental reproducibility, safety, and chemical function.

Quantifiable Differentiation of N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine (CAS 626216-21-5) vs. Analogs for Procurement Decisions


Physicochemical Profile: Boiling Point and Density Comparison to N,N-Diethyl Analog

The target compound's boiling point is reported as 60–61 °C at 0.13 Torr, and its density is 1.0082 g/cm³ at 25 °C . Its closest diethyl analog, N',N'-diethyl-N-(thiophen-2-ylmethyl)ethane-1,2-diamine (CAS 852706-07-1), has a significantly higher molecular weight (212.36 g/mol) and is expected to have a higher boiling point, though quantitative data were not found in the literature [1].

Purification Formulation Analytical Chemistry

Molecular Weight and Rotatable Bond Count vs. Regioisomer and Trimethyl Analog

The target compound has a molecular weight of 184.31 g/mol and 5 rotatable bonds . Its regioisomer, N,N-dimethyl-1-thiophen-2-ylethane-1,2-diamine (CAS 790263-41-1), has a lower molecular weight of 170.28 g/mol [1]. The trimethyl analog, N,N,N'-trimethyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine, has a similar molecular weight but is a tertiary amine, altering its hydrogen bonding capacity and basicity .

Computational Chemistry Medicinal Chemistry Drug Design

Safety Profile: GHS Classification for Acute Oral Toxicity and Skin Irritation

The target compound is formally classified under the Globally Harmonized System (GHS) as an acute oral toxin (Category 4) and a skin irritant (Category 2) . While other thiophenyl-ethylenediamines are also likely irritants, this specific classification is documented and must be used for Safety Data Sheet (SDS) creation and risk assessment. A closely related analog, N,N-dimethyl-1-thiophen-2-ylethane-1,2-diamine (CAS 790263-41-1), has no GHS classification data publicly available, representing a significant compliance and safety risk for procurement [1].

Laboratory Safety Regulatory Compliance Occupational Health

Commercial Purity Specifications: Guaranteed 98% Purity vs. Unspecified or Lower Purity Analogs

Vendors provide this compound at a guaranteed minimum purity of 98%, with analytical documentation including NMR, HPLC, and GC available . In contrast, the N,N-diethyl analog (CAS 852706-07-1) is offered without a specified purity grade on its product page, introducing uncertainty regarding its suitability for reactions requiring a precise stoichiometry or for generating high-quality, reproducible data [1].

Chemical Synthesis Quality Control Assay Development

High-Impact Application Scenarios for N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine (CAS 626216-21-5)


Synthesis of Asymmetric N/S-Donor Metal Complexes for Catalysis

The target compound's unique unsymmetrical N/S-donor set makes it a valuable ligand for creating metal complexes with tailored electronic and steric properties for catalysis. Its ability to stabilize metal ions in coordination complexes is a primary application . Its lower boiling point compared to higher molecular weight analogs (Section 3, Item 1) also facilitates easier purification of the resulting catalytic complexes.

Development of Metal Sensors and Probes

The thiophene moiety can participate in various photophysical processes, making this compound a potential scaffold for developing fluorescent or colorimetric sensors for metal ions. The guaranteed high purity (98%) and available analytical documentation (Section 3, Item 4) are crucial for ensuring the reproducibility and reliability of sensing assays .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound serves as a key intermediate or reference standard in SAR studies. Its defined molecular properties (MW: 184.31 g/mol, 5 rotatable bonds) (Section 3, Item 2) provide a baseline for assessing the impact of further structural modifications on parameters like target binding or ADME profiles. The documented GHS classification (Section 3, Item 3) is essential for safe handling in a medicinal chemistry laboratory setting .

Organic Synthesis and Method Development

As a commercial building block with a well-defined purity and safety profile (Section 3, Items 3 and 4), this compound is a reliable starting material for developing new synthetic methods, such as C–N bond-forming reactions or novel protecting group strategies involving its secondary amine. Its specified purity ensures that reaction outcomes are not compromised by unknown contaminants .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N,N-Dimethyl-N'-thiophen-2-ylmethyl-ethane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.